N-(2-chlorobenzyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN5OS/c26-21-7-3-1-5-16(21)13-29-23(33)15-34-25-31-30-24(32(25)18-11-9-17(27)10-12-18)20-14-28-22-8-4-2-6-19(20)22/h1-12,14,28H,13,15H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJWNTYAKJYOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-chlorobenzyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that incorporates multiple pharmacologically relevant moieties. This compound is notable for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.8 g/mol. The compound features a triazole ring, an indole moiety, and a chlorobenzyl group, which contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the triazole and indole scaffolds. For instance, derivatives of 1,2,4-triazoles have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the phenyl ring has been correlated with increased activity against cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 1.61 ± 0.92 |
| Compound B | HeLa (Cervical) | 1.98 ± 1.22 |
| This compound | TBD | TBD |
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the thioacetamide and triazole groups. Research indicates that similar compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Efficacy
In a study comparing various thiazole derivatives' antibacterial effects, compounds with similar structural features to N-(2-chlorobenzyl)-2-thioacetamide demonstrated significant inhibition against resistant strains of Staphylococcus aureus and Escherichia coli.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole moiety may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways. Molecular docking studies have suggested that this compound may bind effectively to target proteins implicated in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of N-(2-chlorobenzyl)-2-thioacetamide derivatives:
Key Findings:
- Substituent Effects : The introduction of halogen atoms (like fluorine or chlorine) on the aromatic rings enhances lipophilicity and potentially improves cellular uptake.
- Indole Influence : The indole structure contributes to anticancer properties by mimicking natural compounds that interact with cellular targets.
Table 2: SAR Insights from Related Compounds
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Increased potency against cancer cells |
| Chlorine on benzyl group | Improved antibacterial efficacy |
Q & A
Q. What are the established synthetic routes for N-(2-chlorobenzyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
The compound is synthesized via multi-step reactions involving:
- Triazole core formation : Cyclization of thiosemicarbazides with substituted benzyl halides under reflux in ethanol or dioxane .
- Thioacetamide linkage : Reaction of the triazole intermediate with chloroacetyl chloride in the presence of triethylamine, followed by recrystallization from ethanol-DMF mixtures to isolate the final product .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for optimal yield (reported ~60-75% in analogous syntheses) .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and connectivity, particularly for the indole, triazole, and chlorobenzyl groups .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For definitive confirmation of the triazole-thioacetamide backbone geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Q. How is the compound screened for preliminary biological activity?
Initial screening typically involves:
- In vitro cytotoxicity assays : Using cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT or resazurin-based protocols .
- Enzyme inhibition studies : Testing against targets like cyclooxygenase-2 (COX-2) or kinases, with fluorometric or spectrophotometric readouts .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity for scaled-up production?
- Solvent optimization : Replacing dioxane with greener solvents (e.g., PEG-400) to improve reaction efficiency .
- Catalytic systems : Using DMAP or iodine to accelerate cyclization steps, reducing reaction time from 24h to 8h .
- Advanced purification : Preparative HPLC with C18 columns to resolve structurally similar impurities .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Systematically modifying the indole (e.g., 5-bromo vs. 5-methoxy) or fluorophenyl group to assess impact on bioactivity .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .
- Pharmacophore mapping : Identifying critical moieties (e.g., triazole-thioether linkage) using 3D-QSAR models .
Q. How should contradictory data in biological assays be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., comparing adherent vs. suspension cultures) to rule out context-dependent effects .
- Metabolic stability testing : Assess compound degradation in liver microsomes to determine if false negatives arise from rapid metabolism .
- Orthogonal assays : Confirm kinase inhibition via Western blot (target phosphorylation) alongside enzymatic assays .
Q. What mechanistic studies are recommended to elucidate its anticancer activity?
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Cell cycle analysis : PI staining with synchronization protocols to identify phase-specific arrest (e.g., G2/M) .
- ROS detection : Fluorescent probes (DCFH-DA) to measure oxidative stress induction .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
